p-Isopropylphenyl-p-tolyl-amine

Descripción general

Descripción

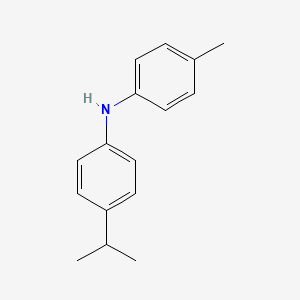

p-Isopropylphenyl-p-tolyl-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an isopropyl group attached to a phenyl ring and a tolyl group attached to an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropylphenyl-p-tolyl-amine can be achieved through several methods. One common approach involves the reaction of p-toluidine with isopropylbenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as distillation and crystallization to achieve high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: p-Isopropylphenyl-p-tolyl-amine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride are typically employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

p-Isopropylphenyl-p-tolyl-amine is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic chemistry. The compound can be synthesized through methods such as the reaction of p-toluidine with isopropylbenzene, often requiring catalysts like palladium under controlled conditions.

2. Mechanism of Action

The compound acts as a nucleophile, engaging in reactions by donating an electron pair. The presence of isopropyl and tolyl groups enhances its reactivity and solubility, which are crucial for its application in synthesizing more complex molecules.

Biological Research

1. Pharmaceutical Applications

this compound has been explored as a precursor for pharmaceuticals targeting various diseases. Its derivatives have shown potential in inhibiting breast cancer resistance protein and p-glycoprotein, suggesting its role in developing cancer therapies . Additionally, it may contribute to the synthesis of drugs aimed at neurological disorders by serving as a key intermediate .

2. Neurochemistry Research

This compound is utilized in neurochemistry to study neurotransmitter systems. By understanding the biochemical pathways influenced by aromatic amines like this compound, researchers can gain insights into mood regulation and cognitive functions .

Industrial Applications

1. Production of Dyes and Pigments

In the industrial sector, this compound is employed in producing dyes and pigments due to its unique chemical properties. Its ability to modify color characteristics makes it valuable for developing new materials.

2. Agrochemicals Development

The compound also plays a role in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides by improving their interaction with target organisms . This application highlights its importance in agricultural science.

Case Studies

Mecanismo De Acción

The mechanism of action of p-Isopropylphenyl-p-tolyl-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating an electron pair. This reactivity is influenced by the presence of the isopropyl and tolyl groups, which can affect the electron density on the aromatic ring and the amine group .

Comparación Con Compuestos Similares

p-Toluidine: Similar structure but lacks the isopropyl group.

p-Isopropylaniline: Similar structure but lacks the tolyl group.

p-Isopropylphenylamine: Similar structure but lacks the tolyl group

Uniqueness: p-Isopropylphenyl-p-tolyl-amine is unique due to the presence of both the isopropyl and tolyl groups. This combination of substituents imparts distinct chemical properties, such as altered reactivity and solubility, making it valuable for specific applications in organic synthesis and industrial processes .

Actividad Biológica

p-Isopropylphenyl-p-tolyl-amine (CAS No. 494834-22-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its activity and implications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is CHN with a molecular weight of approximately 225.33 g/mol. The compound features an isopropyl group attached to a phenyl ring, which is further substituted with a p-tolyl group, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions. A notable method involves the reaction of isopropylamine with appropriate aryl halides under mild conditions. This approach allows for the efficient formation of the desired amine without significant by-products or the need for harsh reagents .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives that include amine functionalities have shown promising results in inhibiting breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms in cancer therapies .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activities. Research indicates that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated THP-1 cells, suggesting that this compound may possess similar properties . The structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl rings significantly influence the anti-inflammatory efficacy.

Case Studies

- Inhibition of TNF-α : A study investigated the effect of this compound on TNF-α release, showing that modifications to the structure could enhance or diminish activity. The best results were observed with compounds featuring a balance between steric and electronic properties, indicating that careful design can optimize therapeutic potential .

- Breast Cancer Resistance : Another study focused on quinazolinamine derivatives related to this compound, revealing their ability to alter the localization of BCRP and P-gp in cells, thereby improving the accumulation of chemotherapeutic agents in resistant cancer cells . This suggests potential applications in overcoming drug resistance.

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

4-methyl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMQYRHTSCDPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628219 | |

| Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494834-22-9 | |

| Record name | 4-Methyl-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.